molecular formula C19H17FN2O3 B2378630 Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate CAS No. 1207051-67-9

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate

Cat. No. B2378630
CAS RN: 1207051-67-9
M. Wt: 340.354
InChI Key: PDUYUVKVWONCKK-UHFFFAOYSA-N
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Description

“Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate” is a complex chemical compound . It has the molecular formula C19H17FN2O3 .

Scientific Research Applications

Fluorophores for Biochemical Studies

Quinoline derivatives are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying biological systems, particularly DNA fluorophores. They are explored for their sensitivity and selectivity, making them vital for research into potential antioxidants and radioprotectors due to their unique structural properties (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antituberculosis Agents

Research has also delved into the antimicrobial potential of quinoline derivatives. Certain derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents. This activity is influenced by the substituents on the quinoline nucleus, demonstrating the importance of chemical modification in enhancing therapeutic potential (Jaso et al., 2005).

Photophysical Properties for Material Science

The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores has contributed significantly to understanding the photophysical behaviors of these compounds. This research is crucial for developing materials with specific optical properties, useful in various technological applications. The thermal stability and emission properties of these compounds under different conditions highlight their potential in designing new materials with desirable photophysical characteristics (Padalkar & Sekar, 2014).

Synthesis Techniques and Applications

Advancements in synthesis techniques, such as the novel rhodium-catalyzed oxidative annulation for constructing quinoline-2-carboxylate derivatives, have opened up new pathways for the pharmaceutical industry. These methodologies facilitate the development of compounds with varied functional groups, enhancing their utility in drug development and other applications (Wang et al., 2018).

Zinc(II)-Specific Fluorescing Agents

Quinoline derivatives have been synthesized as zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid. These compounds are important for studying biological zinc(II), offering a deeper insight into the role of zinc in biological systems. The synthesis and applications of these agents underscore the role of quinoline derivatives in developing specific tools for biochemical research (Mahadevan et al., 1996).

properties

IUPAC Name

methyl 6-ethoxy-4-(4-fluoroanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUYUVKVWONCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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